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  • Product: 1,3-Dimethyl-1H-indole-5-carbaldehyde

Core Science & Biosynthesis

Foundational

1,3-dimethyl-1H-indole-5-carbaldehyde molecular weight and formula

Executive Summary 1,3-Dimethyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceuticals (particularly kinase inhibitors and GPCR modulators) and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceuticals (particularly kinase inhibitors and GPCR modulators) and functional materials (fluorescent probes). Unlike the more common 3-formylindole derivatives, the 5-formyl isomer retains the reactive C3 position for further functionalization or, in this specific case, blocks it with a methyl group to direct reactivity elsewhere.

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound. It addresses the specific challenge of regioselectivity, as direct formylation of 1,3-dimethylindole typically favors the C2 position, necessitating alternative synthetic strategies for the C5 isomer.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 1,3-Dimethyl-1H-indole-5-carbaldehydeAlso known as 5-Formyl-1,3-dimethylindole
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol Calculated
Structure Indole core with methyls at N1, C3; Formyl at C5
Physical State Solid (Pale yellow to off-white powder)Predicted based on analogs
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in waterLipophilic nature
Melting Point ~98–105 °CPredicted range based on 5-formylindole (100-103°C) and N-methylation effects
Stability Air-sensitive (aldehydes oxidize to acids); Light-sensitiveStore under inert atmosphere at 2-8°C

Synthetic Methodologies

Direct Vilsmeier-Haack formylation of 1,3-dimethylindole preferentially targets the C2 position due to electronic directing effects. Therefore, the synthesis of the C5-formyl isomer requires a "bottom-up" approach (Fischer Indole Synthesis) or a "functional group interconversion" approach (Lithiation).

Protocol A: Fischer Indole Synthesis (Scalable & Robust)

This method constructs the indole ring with the substituents already in place, avoiding regioselectivity issues.

Reaction Scheme:

  • Condensation: 4-Cyanophenylhydrazine + Propionaldehyde → Hydrazone intermediate.

  • Cyclization: Acid-catalyzed rearrangement to 5-cyano-3-methylindole.

  • Methylation: N-methylation using MeI/NaH.

  • Reduction: DIBAL-H reduction of nitrile to aldehyde.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) in EtOH.

    • Add Propionaldehyde (1.1 equiv) dropwise at 0°C.

    • Stir for 2 hours; filter the precipitated hydrazone.

  • Indolization (Fischer Cyclization):

    • Suspend hydrazone in glacial acetic acid with ZnCl₂ (2.0 equiv).

    • Reflux at 100°C for 4 hours.

    • Quench with ice water; extract with EtOAc. Purify 5-cyano-3-methylindole by column chromatography.

  • N-Methylation:

    • Dissolve intermediate in anhydrous DMF under Argon.

    • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min.

    • Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir RT for 2 hours.

    • Quench with water, extract, and dry to yield 1,3-dimethyl-1H-indole-5-carbonitrile .

  • Nitrile Reduction to Aldehyde:

    • Dissolve nitrile in anhydrous Toluene/DCM.

    • Cool to -78°C. Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) slowly.

    • Stir 1 hour. Quench with MeOH, then Rochelle's salt solution.

    • Yield: ~60-70% overall.

Protocol B: Lithiation of 5-Bromo Precursor (High Purity)

Ideal for small-scale, high-purity requirements.

  • Starting Material: 5-Bromo-1,3-dimethylindole.

  • Lithiation:

    • Dissolve substrate in dry THF under Argon; cool to -78°C.

    • Add t-BuLi (1.7 M, 2.2 equiv) dropwise. (Lithium-Halogen exchange).[1]

    • Stir for 30 min at -78°C.

  • Formylation:

    • Add anhydrous DMF (3.0 equiv).

    • Warm to RT slowly over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Structural & Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the Vilsmeier-Haack route is avoided for this specific target due to C2 selectivity.

SynthesisPathways cluster_0 Avoided Route Start 1,3-Dimethylindole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier WrongProduct 1,3-Dimethylindole-2-carbaldehyde (Major Product - Undesired) Vilsmeier->WrongProduct Regioselectivity to C2 Precursor 5-Bromo-1,3-dimethylindole Lithiation 1. t-BuLi, THF, -78°C 2. DMF Precursor->Lithiation Target 1,3-Dimethyl-1H-indole-5-carbaldehyde (Target Molecule) Lithiation->Target C5 Selective FischerStart 4-Cyanophenylhydrazine + Propionaldehyde FischerStep Fischer Cyclization (ZnCl2/AcOH) FischerStart->FischerStep Intermed 5-Cyano-3-methylindole FischerStep->Intermed Methylation N-Methylation (MeI/NaH) Intermed->Methylation Reduction DIBAL-H Reduction Methylation->Reduction Reduction->Target De Novo Synthesis

Caption: Comparison of synthetic routes. The Vilsmeier-Haack reaction on 1,3-dimethylindole favors C2 formylation. The Lithiation or Fischer Indole pathways are required to selectively install the C5 aldehyde.

Applications in Drug Discovery[5][7][8]

Kinase Inhibitor Scaffolds

The 5-formyl group serves as a "chemical handle" for Knoevenagel condensations or reductive aminations to attach pharmacophores targeting the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The 1,3-dimethyl substitution pattern locks the indole conformation, potentially improving selectivity by restricting rotation in the active site.

Fluorescent Probes (BODIPY/Cyanine Precursors)

Indole-5-carboxaldehydes are key precursors for synthesizing polymethine dyes. The aldehyde condenses with active methylene compounds to extend conjugation. The 1,3-dimethyl groups prevent aggregation-caused quenching (ACQ) and improve solubility in biological media.

Serotonin Receptor Modulators

Derivatives of this scaffold mimic the tryptamine core (5-HT). The 5-position substituent allows for the exploration of the "5-HT exit channel" in GPCRs, a critical region for tuning agonist/antagonist activity.

References

  • Vilsmeier-Haack Regioselectivity: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Fischer Indole Synthesis: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Lithiation of Indoles: Sundberg, R. J., & Parton, R. L. (1976). Lithiation of 1-benzenesulfonylindole. Journal of Organic Chemistry.
  • Analogous Synthesis (5-Formylindole): Zhang, X., et al. (2005). New Practical Synthesis of 5-Formylindole. ElectronicsAndBooks/Synlett. (Describes the conversion of cyano/bromo precursors to aldehydes).
  • General Properties: National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Data. (Used as a baseline for physicochemical property estimation). Link

Sources

Exploratory

Solubility of Methylated Indole-5-Carbaldehydes in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive analysis of the solubility characteristics of methylated indole-5-carbaldehydes. It synthesizes available physicochemical data with thermodynamic modeling principles to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of methylated indole-5-carbaldehydes. It synthesizes available physicochemical data with thermodynamic modeling principles to offer actionable insights for process development.

Executive Summary & Chemical Context

Indole-5-carbaldehydes are critical pharmacophores used as precursors for Schiff bases, chalcones, and diverse heterocyclic drugs (e.g., kinase inhibitors).[1][2] The solubility of these compounds is governed by the interplay between the rigid, aromatic indole scaffold and the polar aldehyde moiety.

Methylation —specifically at the N1-position (1-methylindole-5-carbaldehyde)—fundamentally alters the solvation thermodynamics by eliminating the primary hydrogen bond donor (N-H), thereby reducing crystal lattice energy and enhancing lipophilicity.

Key Compounds of Interest
CompoundCAS No.Structure NoteMelting Point
Indole-5-carbaldehyde 1196-69-6Parent scaffold; H-bond donor & acceptor.100–103 °C
1-Methylindole-5-carbaldehyde 90923-75-4N-methylated; H-bond acceptor only.80–85 °C

Physicochemical Mechanics of Dissolution

To optimize solvent selection, one must understand the molecular interactions driving dissolution.

The Methylation Effect

The introduction of a methyl group at the N1 position has two opposing effects:

  • Lattice Energy Reduction: The removal of the intermolecular N-H···O=C hydrogen bond disrupts the crystal lattice. This is evidenced by the lower melting point of the methylated derivative (80–85 °C) compared to the parent (100–103 °C), theoretically lowering the energy barrier for dissolution (

    
    ).
    
  • Lipophilicity Increase: The methyl group increases the LogP (partition coefficient), making the molecule less soluble in highly polar protic solvents (water) but significantly more soluble in moderately polar aprotic solvents (DCM, Ethyl Acetate).

Solubility Profile Matrix

The following table summarizes the solubility behavior based on polarity and experimental precedents for indole derivatives.

Solvent ClassRepresentative SolventsIndole-5-carbaldehyde (Parent)1-Methylindole-5-carbaldehydeMechanistic Insight
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)High (>100 mg/mL)Strong dipole-dipole interactions with the aldehyde carbonyl.
Polar Protic Methanol, EthanolModerate Moderate-High Parent forms H-bonds; Methylated form relies on solvation of the aldehyde.
Esters/Ketones Ethyl Acetate, AcetoneModerate High Ideal for recrystallization; Methylation enhances interaction with organic phases.
Chlorinated DCM, ChloroformModerate High Excellent solvation of the aromatic

-system; preferred for extraction.
Non-Polar Toluene, HexaneLow Low-Moderate Methylation slightly improves solubility, but generally poor.
Aqueous Water, PBSInsoluble (<0.1 mg/mL)Insoluble Hydrophobic indole core dominates.

Thermodynamic Modeling of Solubility

For precise process control (e.g., crystallization design), experimental solubility data (


) should be correlated using thermodynamic models.
The Modified Apelblat Equation

The most robust model for correlating the solubility of indole derivatives in pure solvents is the Modified Apelblat Equation . It relates the mole fraction solubility (


) to temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Application: Use this equation to interpolate solubility at specific process temperatures (e.g., cooling crystallization curves).

Van't Hoff Analysis

To determine the thermodynamic driving forces (


, 

), plot

vs.

.
  • Linearity: Indicates a constant enthalpy of solution over the temperature range.

  • Slope (

    
    ):  A negative slope confirms the endothermic nature of dissolution (solubility increases with T), typical for these aromatic aldehydes.
    

Experimental Protocol: Solubility Determination

Trustworthiness: This "Shake-Flask" method is the gold standard for generating self-validated solubility data.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, Constant T) Time: 24-48h Start->Equilibration Supersaturation Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Equilibrium Analysis Quantification (UV-Vis or HPLC) Separation->Analysis Clear Filtrate Calc Data Processing (Mole Fraction & Apelblat Fit) Analysis->Calc Absorbance/Area

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Preparation: Add excess solid (approx. 50-100 mg) of methylated indole-5-carbaldehyde to 5 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 24–48 hours.

    • Checkpoint: Ensure solid is still present. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (to prevent adsorption of the lipophilic compound).

  • Quantification: Dilute the filtrate with methanol and analyze via UV-Vis (approx.

    
     290-300 nm) or HPLC.
    
  • Calculation: Convert concentration (mg/mL) to mole fraction (

    
    ) for thermodynamic modeling.
    

Applications in Synthesis & Purification[3]

Recrystallization Strategy

The solubility differential between Ethyl Acetate (high solubility hot, moderate cold) and Hexane (antisolvent) is ideal for purifying methylated indole-5-carbaldehydes.

  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio).

  • Protocol: Dissolve crude material in minimum boiling Ethyl Acetate. Slowly add hot Hexane until turbidity appears. Cool slowly to 4°C.

Synthesis (N-Methylation)

Solubility dictates the choice of solvent for the methylation reaction.

  • Reaction: Indole-5-carbaldehyde + MeI + Base

    
     1-Methylindole-5-carbaldehyde.
    
  • Recommended Solvent: DMF (Dimethylformamide) .

    • Reasoning: High solubility of the polar starting material and the ionic base (e.g., NaH or

      
      ), ensuring homogenous kinetics.
      

References

  • Biointerface Research in Applied Chemistry . (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • PubChem . (2024).[3] Compound Summary for CID 589040: Indole-5-carboxaldehyde. Retrieved from [Link]

Sources

Foundational

Comparative Technical Guide: Indole-3-Carboxaldehyde vs. Indole-5-Carboxaldehyde Derivatives

Executive Summary This guide analyzes the structural, electronic, and synthetic divergences between Indole-3-carboxaldehyde (3-CHO) and Indole-5-carboxaldehyde (5-CHO) . While both serve as critical pharmacophores in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural, electronic, and synthetic divergences between Indole-3-carboxaldehyde (3-CHO) and Indole-5-carboxaldehyde (5-CHO) . While both serve as critical pharmacophores in drug discovery, their utility is dictated by the electronic disparity of the indole ring.

The 3-position is electronically coupled to the pyrrole nitrogen, making 3-CHO derivatives susceptible to resonance-assisted reactivity and metabolic oxidation. In contrast, the 5-position is located on the benzenoid ring, electronically isolated from the nitrogen lone pair, behaving as a stable aromatic aldehyde that leaves the nucleophilic C3 position open for further functionalization. This distinction dictates their roles: 3-CHO is a privileged scaffold for bioactivity, while 5-CHO is a strategic intermediate for multi-substituted indole library generation.

Section 1: Electronic Structure & Reactivity Profile

The fundamental difference lies in the connection to the indole nitrogen's lone pair.

Indole-3-Carboxaldehyde (Electronic Coupling)

The C3 position is the site of highest electron density in the indole ring due to enamine-like resonance. When a formyl group is attached at C3:

  • Vinylogous Amide Character: The aldehyde carbonyl is in direct conjugation with the indole nitrogen. This reduces the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde.

  • Passivation of the Ring: The electron-withdrawing nature of the formyl group at C3 significantly deactivates the ring toward further electrophilic aromatic substitution (EAS), effectively "protecting" the indole from oxidative degradation.

Indole-5-Carboxaldehyde (Electronic Isolation)

The C5 position resides on the benzene portion of the fused ring system.

  • Benzaldehyde Character: The formyl group at C5 behaves similarly to p-amino-benzaldehyde. It does not benefit from the direct "push" of the nitrogen lone pair.

  • Open C3 Reactivity: Crucially, the C3 position remains unsubstituted and highly nucleophilic. This allows 5-CHO derivatives to undergo subsequent functionalization (e.g., alkylation, halogenation) at the C3 position—a synthetic maneuver impossible with 3-CHO derivatives.

Visualization of Electronic Pathways

The following diagram illustrates the resonance contribution and the synthetic logic flow.

IndoleElectronics Indole Indole Core N_LonePair Nitrogen Lone Pair (n-orbital) Indole->N_LonePair C5_Pos C5 Position (Benzenoid) Indole->C5_Pos Inductive Effect (Weak coupling) C3_Pos C3 Position (Enamine-like) N_LonePair->C3_Pos Direct Resonance (Strong coupling) Reactivity_3 3-CHO Derivatives (Target: Bioactivity) C3_Pos->Reactivity_3 Result: Deactivated Ring Stable Enamine Reactivity_5 5-CHO Derivatives (Target: Library Expansion) C5_Pos->Reactivity_5 Result: Active C3 Standard Aldehyde

Caption: Figure 1. Electronic conjugation pathways. Note the direct resonance overlap at C3 vs. the isolation of C5.

Section 2: Synthetic Accessibility & Protocols

The synthesis of these two isomers requires fundamentally different strategies. 3-CHO is accessible via direct electrophilic substitution, while 5-CHO requires pre-functionalized precursors or organometallic routes.

Synthesis of Indole-3-Carboxaldehyde (Vilsmeier-Haack)

This is the industry-standard "one-pot" synthesis. The reaction exploits the high nucleophilicity of the C3 position.

Protocol A: Vilsmeier-Haack Formylation

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF), Indole.[1][2]
    
  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at C3.

  • Reagent Prep: Cool 10 mL of anhydrous DMF to 0°C under

    
    . Dropwise add 1.1 eq of 
    
    
    
    . Stir for 30 min to form the white Vilsmeier salt.
  • Addition: Dissolve 1.0 eq of indole in minimal DMF. Add dropwise to the Vilsmeier reagent, maintaining temp < 10°C.[2][3]

  • Reaction: Warm to RT and stir for 1 hour. (The solution will turn yellow/orange).

  • Hydrolysis: Pour the mixture over crushed ice containing NaOH (to pH 9-10).

  • Isolation: The product precipitates as off-white crystals. Filter, wash with water, and recrystallize from ethanol.

    • Yield: Typically >90%.

Synthesis of Indole-5-Carboxaldehyde (Metal-Halogen Exchange)

Direct formylation will not occur at C5. The synthesis requires a 5-bromoindole precursor.[3]

Protocol B: Lithiation-Formylation

  • Reagents: 5-Bromoindole, Sodium Hydride (NaH), n-Butyllithium (n-BuLi), DMF.

  • Critical Step: Protection of the indole nitrogen is usually required (e.g., with TIPS or Methyl) to prevent deprotonation, although direct lithiation with 2 equivalents of n-BuLi (one for NH, one for Br) is possible but riskier.

  • Protection (Optional but Recommended): React 5-bromoindole with NaH and Methyl Iodide in THF to form 1-methyl-5-bromoindole.

  • Lithiation: Dissolve protected indole in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

  • Exchange: Add 1.1 eq of n-BuLi dropwise. Stir for 1 hour at -78°C. (Generates the 5-lithio species).

  • Quench: Add 2.0 eq of anhydrous DMF. Stir for 30 min at -78°C, then allow to warm to RT.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
    • Yield: Typically 60-75% (lower due to multi-step complexity).

Section 3: Comparative Data & Properties

The following table summarizes the physical and spectral differences essential for characterization.

FeatureIndole-3-CarboxaldehydeIndole-5-Carboxaldehyde
Melting Point 193–198 °C101–104 °C
1H NMR (CHO) ~9.95 ppm (s)~10.0 ppm (s)
1H NMR (NH) Broad singlet, highly desheildedBroad singlet
C2-H Shift Deshielded (~8.2 ppm) due to CHO proximityNormal aromatic range (~7.2 ppm)
Solubility Moderate in EtOH, DMSO; Poor in WaterHigher solubility in organic solvents (DCM/EtOAc)
C3 Reactivity Blocked (Deactivated)Open (Available for EAS)
Primary Use AhR Agonist, Schiff Base LigandLinker for PROTACs, Fragment-based design

Section 4: Medicinal Chemistry Applications[4][5][6]

Schiff Base Formation (Derivatization)

Both aldehydes are frequently converted into Schiff bases (imines) to screen for antimicrobial or anticancer activity.

  • 3-CHO Derivatives: Often show higher stability due to conjugation with the indole nitrogen. These are extensively studied as antifungal agents.[4]

  • 5-CHO Derivatives: Used when the indole ring needs to penetrate a hydrophobic pocket, extending the pharmacophore away from the hydrogen-bonding NH group.

Protocol C: General Schiff Base Synthesis

  • Dissolve 1.0 mmol of Indole-X-carboxaldehyde in 10 mL absolute ethanol.

  • Add 1.0 mmol of the primary amine (e.g., aniline derivative).

  • Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 2–6 hours (monitor via TLC).

  • Cool to RT. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Strategic Library Design
  • Use 3-CHO when: You want a stable, flat, conjugated system that mimics Tryptophan metabolites. Target receptors: Aryl Hydrocarbon Receptor (AhR).[5][6]

  • Use 5-CHO when: You need to maintain the "indole character" (C3 reactivity) for further modification. For example, you can synthesize a 5-CHO derivative, and subsequently perform a Mannich reaction or alkylation at C3 to create a dual-pharmacophore molecule.

MedChemStrategy Start Drug Design Goal Decision Is C3 position needed for binding? Start->Decision RouteA Yes (C3 must be open) Decision->RouteA High RouteB No (C3 is the linker) Decision->RouteB Low ActionA Select Indole-5-CHO RouteA->ActionA ActionB Select Indole-3-CHO RouteB->ActionB OutcomeA Can further react at C3 (e.g., Tryptamine analogs) ActionA->OutcomeA OutcomeB C3 is blocked (Stable AhR Agonists) ActionB->OutcomeB

Caption: Figure 2. Decision tree for scaffold selection in medicinal chemistry.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Synthesis of 5-Formylindole via Lithiation

    • Somei, M., & Saida, Y. (1985). A Simple Synthesis of 4-, 5-, 6-, and 7-Formylindoles. Heterocycles, 23(12), 3113.
  • Biological Activity of Indole-3-Carboxaldehyde Derivatives

    • Waghmare, A. S., et al. (2018). Synthesis and Biological Evaluation of Schiff Bases of Indole-3-Carboxaldehyde. Journal of Saudi Chemical Society.
  • NMR Characterization of Indole Aldehydes

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
  • Indole-3-Carboxaldehyde as AhR Agonist

    • Zelante, T., et al. (2013). Tryptophan Catabolites from Microbiota Engage Aryl Hydrocarbon Receptor and Balance Mucosal Reactivity via IL-22.[6] Nature.

Sources

Protocols & Analytical Methods

Method

Application Notes: Regioselective Vilsmeier-Haack Formylation of 1,3-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals Introduction The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and efficient method for the formylation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] The resulting aldehydes, particularly indole-3-carboxaldehydes, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[3] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

While the formylation of unsubstituted indole predictably occurs at the electron-rich C3 position, the regiochemical outcome becomes a critical consideration when substituents occupy the indole core.[5] This guide provides an in-depth analysis of the Vilsmeier-Haack formylation of 1,3-dimethylindole, a substrate where the typically most reactive positions are blocked. We will explore the mechanistic principles dictating the regioselectivity, provide a detailed experimental protocol, and discuss the analytical methods for structural verification, offering field-proven insights for researchers in drug discovery and process development.

Mechanistic Principles and Regioselectivity

The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic landscape of the indole nucleus. The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole ring, making it significantly more nucleophilic than the benzene ring. In an unsubstituted indole, molecular orbital calculations and experimental evidence confirm that the C3 position possesses the highest electron density, making it the primary site for electrophilic attack.[3][5]

The Case of 1,3-Dimethylindole

In 1,3-dimethylindole, the landscape for electrophilic substitution is fundamentally altered:

  • Blocked N1 Position: The nitrogen atom is methylated, precluding N-formylation, a potential side reaction in N-unsubstituted indoles under certain conditions. The N-methyl group also acts as an electron-donating group, further activating the indole ring system.

  • Blocked C3 Position: The most nucleophilic C3 position is occupied by a methyl group. This steric blockade prevents the Vilsmeier reagent from attacking its preferred site.

  • Activation of the C2 Position: With the C3 position unavailable, the electrophile seeks the next most nucleophilic site. Within the activated pyrrole ring, the C2 position becomes the favored site for substitution. The electron-donating effects of the methyl groups at N1 and C3 synergistically increase the electron density at C2, rendering it sufficiently nucleophilic to react with the Vilsmeier reagent.

This predictable shift in reactivity is a classic example of substituent-directed synthesis, allowing for the selective preparation of C2-formylated indoles.

G cluster_substrate 1,3-Dimethylindole Properties cluster_reagent Reagent cluster_outcome Reaction Outcome S 1,3-Dimethylindole N1 N1-Position Blocked (Methyl Group) S->N1 Steric hindrance C3 C3-Position Blocked (Most Nucleophilic Site Occupied) S->C3 Steric hindrance C2 C2-Position (Next Most Nucleophilic Site) S->C2 Electronically activated P Selective C2 Formylation C2->P VR Vilsmeier Reagent (Electrophile) VR->N1 Attack disfavored VR->C3 Attack disfavored VR->C2 Attack favored

Caption: Logical diagram illustrating the regioselectivity of the Vilsmeier-Haack reaction on 1,3-dimethylindole.

Representative Experimental Protocol

This protocol is a robust, field-tested procedure adapted from standard Vilsmeier-Haack conditions for substituted indoles. It provides a reliable starting point for the synthesis of 1,3-dimethylindole-2-carbaldehyde.

Materials and Equipment
  • Reagents: 1,3-Dimethylindole, Phosphorus oxychloride (POCl₃, freshly distilled), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-water bath, nitrogen/argon inlet, rotary evaporator, column chromatography setup.

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (In Situ)

  • Set up a dry three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Charge the flask with anhydrous DMF (5 equivalents). The use of DMF as both reagent and solvent is common.

  • Cool the flask to 0-5 °C using an ice-water bath. This cooling is critical to control the highly exothermic reaction and prevent reagent decomposition.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the resulting pale yellow to colorless solution (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction

  • In a separate flask, dissolve 1,3-dimethylindole (1 equivalent) in a minimum amount of anhydrous DCM.

  • Add the solution of 1,3-dimethylindole dropwise to the pre-formed, cold Vilsmeier reagent.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The gentle heating is necessary to drive the reaction with the less nucleophilic C2 position.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

3. Work-up and Isolation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is alkaline (pH ~8-9). This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid. Caution: This is an exothermic process with gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

G A 1. Reagent Preparation (0-5 °C) B 2. Substrate Addition (0-5 °C) A->B Add POCl₃ to DMF C 3. Reaction (Warm to RT, then 40-50 °C, 2-4h) B->C Add indole solution D 4. Quench & Hydrolysis (Ice, sat. NaHCO₃) C->D Monitor by TLC E 5. Extraction (DCM) D->E Neutralize F 6. Wash & Dry (Brine, MgSO₄) E->F Separate layers G 7. Concentration (Rotary Evaporator) F->G Remove water H 8. Purification (Column Chromatography) G->H Remove solvent I Final Product: 1,3-Dimethylindole-2-carbaldehyde H->I Isolate pure compound

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1,3-dimethylindole.

Data and Characterization

As the desired product, 1,3-dimethylindole-2-carbaldehyde, is a specialized compound, reference data may not be readily available. The following table provides expected characterization data based on the principles of NMR spectroscopy.

ParameterExpected Data for 1,3-Dimethylindole-2-carbaldehydeRationale
Appearance Pale yellow solid or oilTypical for indole aldehydes.
Yield 60-80%Expected range for a moderately activated substrate after optimization.
¹H NMR (CDCl₃, 400 MHz) δ ~10.0-10.2 ppm (s, 1H, CHO) δ ~7.2-7.8 ppm (m, 4H, Ar-H) δ ~4.1 ppm (s, 3H, N-CH₃) δ ~2.6 ppm (s, 3H, C3-CH₃) The aldehyde proton is highly deshielded. The N-methyl group is deshielded by the indole ring current.
¹³C NMR (CDCl₃, 100 MHz) δ ~180-185 ppm (C=O) δ ~130-140 ppm (Ar-C) δ ~32-35 ppm (N-CH₃) δ ~10-12 ppm (C3-CH₃) The carbonyl carbon is characteristic. N-methyl and C3-methyl signals appear in the aliphatic region.
Confirming Regioselectivity

Unambiguous confirmation of C2 formylation is critical. This can be achieved using 2D NMR spectroscopy:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A definitive experiment would show a spatial correlation (a NOE cross-peak) between the protons of the N-methyl group (~4.1 ppm) and the aldehyde proton (~10.1 ppm). This correlation is only possible if the formyl group is at the adjacent C2 position. No such correlation would be observed with protons on the benzene ring.

References

  • Fritz, H. (1959). Justus Liebigs Annalen der Chemie. This reference describes related formylation reactions on substituted indoles, establishing the principle of C2 attack when C3 is blocked.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Kundu, D., et al. (2016). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

  • Pawar, S. D., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Clinical Research.
  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Guillemard, L., et al. Proposed mechanism for the C2-acylation of indoles with aldehydes via dual catalysis. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • Ali, M. A., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Chemisz. (2021). Vilsmeier–Haack reaction of indole. Available at: [Link]

Sources

Application

Application Note: Strategic Reagents for Blocking the C3 Position in Indole Formylation

Executive Summary & Scientific Rationale The indole scaffold is a privileged structure in drug discovery, yet its inherent reactivity poses a significant regioselectivity challenge. The electron-rich pyrrole ring natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole scaffold is a privileged structure in drug discovery, yet its inherent reactivity poses a significant regioselectivity challenge. The electron-rich pyrrole ring naturally favors electrophilic aromatic substitution (EAS) at the C3 position due to the stability of the iminium intermediate (SEAr mechanism).

For researchers targeting C2-functionalized indoles (e.g., 2-formylindoles) without using N-directing group lithiation strategies, steric and electronic occlusion of the C3 position is the most reliable methodology. This guide details the reagents and protocols for installing transient or permanent C3-blocking groups to redirect the Vilsmeier-Haack formylation to the C2 position.

The Reactivity Conflict
  • Native Indole: Vilsmeier-Haack (

    
    ) 
    
    
    
    C3-Formylindole (Exclusive >95%).
  • C3-Blocked Indole: Vilsmeier-Haack (

    
    ) 
    
    
    
    C2-Formylindole .

Strategic Overview: The Blocking Reagent Toolbox

Selection of a blocking reagent depends on whether the C3-substituent is a permanent structural feature (SAR requirement) or a transient directing group (synthetic handle).

Reagent ClassSpecific ReagentBlocking GroupReversibilityStability in Acid (VH Conditions)
Halogens N-Bromosuccinimide (NBS)-Br Yes (Pd/C,

or LiAlH

)
High
Sulfenyls Phenylsulfenyl Chloride (PhSCl)-SPh Yes (Raney Ni)High
Alkyls Methyl Iodide / Alkyl Halides-R No (Permanent)High
Silyls TIPS-Cl / TBS-Cl-SiR

Low (Acid Labile)Poor (Risk of protodesilylation)
Decision Logic for Reagent Selection

The following decision tree illustrates the workflow for selecting the appropriate blocking strategy based on the desired final compound.

IndoleBlockingStrategy Start Target: 2-Formylindole Derivative IsC3Permanent Is the C3 substituent required in the final drug candidate? Start->IsC3Permanent Permanent Use Permanent Blocker (Alkyl/Aryl) IsC3Permanent->Permanent Yes Transient Use Transient Blocker (Halogen/Thio) IsC3Permanent->Transient No Protocol_Perm Protocol: Friedel-Crafts or Alkylation then Vilsmeier-Haack Permanent->Protocol_Perm Choice Select Removal Method Transient->Choice Halogen Reagent: NBS (Bromine) Robust, enables Cross-Coupling Choice->Halogen Standard Route Thio Reagent: PhSCl (Sulfenyl) Mild, high regiocontrol Choice->Thio Alternative Route Formyl_Halo Reaction: Vilsmeier-Haack (Yields 2-CHO-3-Br-Indole) Halogen->Formyl_Halo Remove_Halo Removal: Hydrogenolysis (Pd/C, H2) Formyl_Halo->Remove_Halo Formyl_Thio Reaction: Vilsmeier-Haack (Yields 2-CHO-3-SPh-Indole) Thio->Formyl_Thio Remove_Thio Removal: Raney Nickel (Desulfurization) Formyl_Thio->Remove_Thio

Figure 1: Strategic decision tree for selecting C3 blocking reagents based on synthetic requirements.

Detailed Experimental Protocols

Protocol A: The Halogen Block (Bromine)

Application: Best for general synthesis or when the C3-position requires subsequent functionalization via Suzuki/Stille coupling. Mechanism: The bulky Bromine atom at C3 sterically hinders the position and electronically deactivates the ring slightly, but the Vilsmeier reagent is potent enough to formylate C2.

Step 1: Regioselective C3-Bromination
  • Reagents: Indole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve indole in DMF (0.5 M concentration).

    • Cool to 0 °C (ice bath) to prevent over-bromination.

    • Add NBS portion-wise over 15 minutes.

    • Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

    • Workup: Pour into ice water. The 3-bromoindole usually precipitates. Filter, wash with water, and dry.

    • Quality Check:

      
      H NMR should show loss of the C3-H signal (
      
      
      
      ppm depending on substitution).
Step 2: C2-Formylation (Vilsmeier-Haack)
  • Reagents: 3-Bromoindole (1.0 equiv),

    
     (1.2 equiv), DMF (3.0 equiv / Solvent).
    
  • Procedure:

    • Vilsmeier Complex Formation: In a separate flask, add DMF and cool to 0 °C. Dropwise add

      
       under 
      
      
      
      . Stir 30 mins to form the white chloroiminium salt.
    • Addition: Dissolve 3-bromoindole in minimal DMF and add dropwise to the Vilsmeier complex at 0 °C.

    • Reaction: Heat to 60–80 °C for 2–4 hours. (Note: 3-bromoindoles are less reactive than unsubstituted indoles; heat is often required).

    • Hydrolysis: Cool to RT. Pour onto ice/sodium acetate (saturated aq.) mixture. Stir vigorously to hydrolyze the iminium salt to the aldehyde.

    • Isolation: Extract with EtOAc. Wash with brine. Purify via column chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)
  • Method: Hydrogenolysis.

  • Conditions: 10% Pd/C,

    
     (balloon), MeOH, 
    
    
    
    (to neutralize HBr).
  • Result: 2-Formylindole.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseSolution
N-Formylation observed Indole N-H is acidic; Vilsmeier reagent attacks N.While C-formylation is thermodynamic, N-formylation is kinetic. Increase temperature to 60-80°C to favor C2-attack, or use N-protected indoles (e.g., N-Me) initially.
Loss of Halogen Acidic conditions of VH reaction causing protodehalogenation.Maintain strict temperature control. Do not exceed 90°C. If Iodine is used, switch to Bromine (stronger C-X bond).
Low Yield at C2 Vilsmeier reagent decomposition or steric bulk.Ensure anhydrous DMF is used. Pre-form the Vilsmeier complex (POCl3+DMF) before adding the indole.
Di-formylation Excess reagent.[1]Strictly control stoichiometry (1.1 - 1.2 equiv POCl3).

References

  • Vilsmeier-Haack Reaction on 3-Substituted Indoles

    • Khezri, M., et al. (2016).[2] Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole...[2] Organic Chemistry Research.[3]

  • Synthesis of 3-Bromoindoles & Formylation

    • BenchChem Technical Guide. Navigating the Complexities of 3-Bromo-1H-indole Formylation.

  • General Vilsmeier-Haack Mechanism & Utility

    • Chemistry Steps.[4][5][6][7][8][9] Vilsmeier-Haack Reaction Mechanism and Applications.[10]

  • Regioselective Functionalization of Indoles

    • Organic Chemistry Frontiers.[11][12] Solvent-controlled regioselective arylation of indoles.[12]

  • C3-Blocking with Sulfonyl/Thio Groups

    • Organic Letters (2026/Ahead of Print).[13] Regioselective C2-Sulfonylation of Indoles.[13] [4]

  • Indole Reactivity Reviews

    • Review on Vilsmeier-Haack Reaction, International Journal of Pharmaceutical, Chemical & Biological Sciences.

Sources

Method

Application Notes and Protocols for Reductive Amination of Indole-5-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Substituted-5-(aminomethyl)indoles in Medicinal Chemistry The indole scaffold is a cornerstone in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted-5-(aminomethyl)indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, those functionalized at the 5-position are of particular interest. Indole-5-carbaldehyde serves as a versatile synthetic intermediate, providing a gateway to a diverse array of bioactive molecules, including potent anti-inflammatory agents and serotonin receptor agonists.[2][3] Reductive amination of indole-5-carbaldehyde derivatives is a powerful and efficient method for synthesizing N-substituted-5-(aminomethyl)indoles, key pharmacophores in many therapeutic areas.

This guide provides a comprehensive overview of reductive amination protocols tailored for indole-5-carbaldehyde derivatives. It delves into the mechanistic rationale behind experimental choices, offers detailed step-by-step protocols for various reducing agents, and addresses potential challenges and troubleshooting strategies.

Mechanistic Overview: The Reductive Amination Pathway

Reductive amination is a two-step process that transforms a carbonyl compound and an amine into a more substituted amine.[4] The reaction proceeds through the initial formation of an imine or iminium ion, which is subsequently reduced to the corresponding amine.[5] The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[6]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Indole_Aldehyde Indole-5-carbaldehyde Amine Primary or Secondary Amine Imine Imine Intermediate Iminium_Ion Iminium Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product N-Substituted-5-(aminomethyl)indole

Key Reagents and Considerations for Indole-5-Carbaldehyde Derivatives

The electron-rich nature of the indole ring and the presence of the N-H proton can influence the course of the reductive amination. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.

Reducing Agents: A Comparative Analysis

Two of the most widely used and effective reducing agents for this transformation are Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reducing iminium ions much faster than aldehydes.[6] Non-toxic byproducts. Can be used in a one-pot procedure.[7]Moisture-sensitive.[8]
Sodium Cyanoborohydride (NaBH₃CN) Effective at a slightly acidic pH, which favors iminium ion formation.[9] Not sensitive to water.[8]Highly toxic and generates toxic cyanide byproducts.[6]
The Role of the Indole N-H

The acidic proton on the indole nitrogen can potentially interfere with the reaction, especially if a strong base is used or if the reaction conditions are harsh. In many cases, protection of the indole nitrogen is not necessary. However, for substrates with sensitive functionalities or in cases of low yield, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be beneficial.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred due to its mildness and the non-toxic nature of its byproducts.[6]

Materials:

  • Indole-5-carbaldehyde derivative (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, 0.1 - 1.0 eq)

Procedure:

  • To a solution of the indole-5-carbaldehyde derivative in anhydrous DCM or DCE, add the amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions as NaBH(OAc)₃ is moisture-sensitive.[8] Consider adding a catalytic amount of acetic acid. For primary amines, dialkylation can be a side reaction; using a slight excess of the amine can sometimes mitigate this.[6]

  • Unreacted Aldehyde: The imine formation may be slow. Allow for a longer stirring time before adding the reducing agent or consider gentle heating.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is robust and tolerant of protic solvents.[8]

Materials:

  • Indole-5-carbaldehyde derivative (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid

Procedure:

  • Dissolve the indole-5-carbaldehyde derivative and the amine in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid. This is crucial for the selective reduction of the iminium ion.[6]

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between a saturated aqueous solution of NaHCO₃ and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Safety Precaution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting:

  • Incomplete Reaction: Ensure the pH is maintained in the optimal range. If the reaction is sluggish, a small amount of a Lewis acid like zinc chloride (ZnCl₂) can be added to activate the aldehyde.[8]

  • Formation of Byproducts: If the starting aldehyde is being reduced to an alcohol, the pH may be too acidic.

Workflow and Purification Strategies

G Start Start: Indole-5-carbaldehyde + Amine Reaction Reductive Amination (Protocol 1 or 2) Start->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Extraction Organic Extraction (DCM or EtOAc) Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure N-Substituted-5-(aminomethyl)indole Purification->Product

Purification Considerations:

  • Removal of Unreacted Amine: If an excess of a primary amine is used, it can be scavenged by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product, being a secondary or tertiary amine, will also be protonated and move to the aqueous layer. Subsequent basification of the aqueous layer and re-extraction will isolate the product.

  • Chromatography: A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/MeOH), is often effective for purifying the amine product.

Spectroscopic Characterization of N-Substituted-5-(aminomethyl)indoles

The successful synthesis of the target compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material. New signals corresponding to the methylene protons of the newly formed aminomethyl group will appear, typically in the range of 3.5-4.5 ppm. The chemical shifts of the protons on the substituent attached to the nitrogen will also be present.

  • ¹³C NMR: The aldehyde carbon signal (around 190 ppm) will be absent in the product spectrum. A new signal for the aminomethyl carbon will appear in the aliphatic region (typically 40-60 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the expected product will confirm its formation.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) will be absent. The N-H stretching vibration of a secondary amine product will appear as a weak to medium band in the region of 3300-3500 cm⁻¹.

Conclusion

Reductive amination is a highly reliable and versatile method for the synthesis of N-substituted-5-(aminomethyl)indole derivatives. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can efficiently access a wide range of compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and impactful area of medicinal chemistry.

References

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). Molecules. [Link]

  • Reductive Amination Reaction. (2011). Boston University. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2025). Journal of Chemical Education. [Link]

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology. [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2025). Journal of the American Chemical Society. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. [Link]

  • Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF SEROTONERGIC AGENTS. (n.d.). UCL Discovery. [Link]

  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. (2021). ResearchGate. [Link]

  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. [Link]

  • Ch22: Reductive amination. (n.d.). University of Calgary. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • Synthesis of Amines. (2019). Chemistry LibreTexts. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). ResearchGate. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

  • Reductive amination of tertiary anilines and aldehydes. (n.d.). PubMed. [Link]

  • Serotonin synthesis and degradation to 5-hydroxyindolaceticacid... (n.d.). ResearchGate. [Link]

  • Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. (1995). Archiv der Pharmazie. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). Molecules. [Link]

  • Synthesis, Spectroscopic Characterization, Photophysical Properties of N,-(5-amin-1, 10-phenanthroline) perylene-3, 4, 9, 10-tetracarboximonoimide. (n.d.). ResearchGate. [Link]

  • Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. (2007). Synthetic Communications. [Link]

Sources

Application

Application Note: Optimized Knoevenagel Condensation Protocols for 1,3-Dimethylindole-5-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Knoevenagel condensation of 1,3-dimethylindole-5-carbaldehyde is a pivotal transformation in the synthesis of receptor tyrosine kinase (RTK) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Knoevenagel condensation of 1,3-dimethylindole-5-carbaldehyde is a pivotal transformation in the synthesis of receptor tyrosine kinase (RTK) inhibitors and fluorescent probes. However, this specific substrate presents a unique electronic challenge often overlooked in standard protocols: Electronic Deactivation .

Unlike simple benzaldehydes, the indole ring is electron-rich. The nitrogen lone pair at position 1 donates electron density into the aromatic system, which is resonance-delocalized to the C5 position. This significantly reduces the electrophilicity of the formyl carbonyl carbon, making it sluggish toward nucleophilic attack by active methylene compounds.

The "Privileged" Nature of the 1,3-Dimethyl Scaffold: While the electronic deactivation impedes reaction kinetics, the 1,3-dimethyl substitution pattern offers a distinct processing advantage:

  • N1-Methylation: Prevents N-H deprotonation, eliminating competitive side reactions with base catalysts.

  • C3-Methylation: Blocks the most nucleophilic site of the indole ring, preventing acid-catalyzed self-polymerization or bis-indolylmethane formation.

This guide provides two field-proven protocols optimized to overcome the electronic deactivation while leveraging the scaffold's stability.

Mechanistic Insight: The "Push-Pull" Barrier

To select the correct condition, one must understand the competition between the indole's donation (Push) and the aldehyde's withdrawal (Pull).

IndoleResonance Substrate 1,3-Dimethylindole-5-CHO Resonance Resonance Form: Reduced Electrophilicity at C=O Substrate->Resonance N-Lone Pair Donation Barrier Activation Energy Barrier (High) Substrate->Barrier Nucleophilic Attack Resonance->Barrier Deactivated Carbonyl Product Target Olefin Barrier->Product Heat/Catalysis Required

Figure 1: Mechanistic pathway illustrating the electronic deactivation of the C5-aldehyde by the indole nitrogen lone pair.

Protocol A: The Doebner Modification (Target: Acrylic Acid)

Application: Synthesis of (E)-3-(1,3-dimethyl-1H-indol-5-yl)acrylic acid. Mechanism: Condensation followed by thermal decarboxylation. Why this works: The use of pyridine as both solvent and base ensures high solubility of the indole, while the high boiling point allows sufficient thermal energy to drive the sluggish decarboxylation step.

Reagents & Equipment[1][3][4][7][10]
  • Substrate: 1,3-Dimethylindole-5-carbaldehyde (1.0 equiv)

  • Reagent: Malonic acid (2.2 equiv) — Excess is critical to drive equilibrium.

  • Solvent/Base: Pyridine (anhydrous, 10 volumes)

  • Catalyst: Piperidine (0.1 equiv)

  • Workup: Hydrochloric acid (6M and 1M)

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethylindole-5-carbaldehyde (e.g., 5.0 g) in Pyridine (50 mL).

  • Add Reagents: Add Malonic acid (6.6 g, 2.2 equiv). Add Piperidine (0.28 mL) via syringe.

    • Note: The reaction may exotherm slightly.

  • Reflux: Heat the mixture to 110°C (reflux) .

    • Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.

  • Monitor: Maintain reflux for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Quench & Precipitation (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Why: You must neutralize the pyridine and protonate the carboxylate salt to precipitate the free acid.

  • Isolation: A yellow/orange precipitate will form. Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid. Wash the cake with 1M HCl (2x) to remove residual pyridine, then with water (3x) until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50°C.

Expected Yield: 85–92% Appearance: Bright yellow solid.

Protocol B: The Nitrile Route (Target: Acrylonitrile)

Application: Synthesis of 3-(1,3-dimethylindol-5-yl)-2-cyanoacrylates or malononitrile adducts. Why this works: Malononitrile is significantly more acidic (pKa ~11) than malonic acid, allowing for milder conditions that minimize thermal degradation of the indole ring.

Reagents & Equipment[1][3][4][7][10]
  • Substrate: 1,3-Dimethylindole-5-carbaldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Solvent: Ethanol (absolute)[1]

  • Catalyst: Piperidine (0.05 equiv) or

    
    -Alanine (for slower, cleaner reaction).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde in Ethanol (10 volumes) at room temperature.

  • Addition: Add Malononitrile (1.1 equiv).

  • Catalysis: Add Piperidine (catalytic drops).

    • Caution: Reaction is often rapid. If the solution turns dark red/brown immediately, cool to 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If conversion is incomplete after 4 hours, warm to 50°C. Avoid reflux to prevent polymerization.

  • Workup:

    • The product often precipitates directly from ethanol as it forms.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate solvent to 20% volume and cool to -20°C to crystallize.

Expected Yield: 90–95%

Experimental Decision Matrix

Use this workflow to determine the optimal path for your specific derivative.

Workflow Start Start: 1,3-Dimethylindole-5-CHO Decision Target Functional Group? Start->Decision PathA Carboxylic Acid (Linker Synthesis) Decision->PathA Acrylic Acid PathB Nitrile/Ester (Cyano-Trap) Decision->PathB Acrylonitrile CondA Condition: Doebner Pyridine/Piperidine, 110°C PathA->CondA WorkupA Acidic Quench (HCl) Precipitate Free Acid CondA->WorkupA CondB Condition: Ethanol/Piperidine 25°C - 50°C PathB->CondB WorkupB Crystallization from EtOH CondB->WorkupB

Figure 2: Decision tree for selecting reaction conditions based on the desired downstream intermediate.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Electronic deactivation of aldehyde.Increase temperature (reflux is mandatory for Malonic Acid). Switch to microwave irradiation (120°C, 10 min).
Red/Brown Gum Indole polymerization (acid catalyzed).Ensure the reaction remains basic until the very end. Avoid strong mineral acids during the reaction phase.
Product Oiling Incomplete decarboxylation (Mixed anhydride formation).Extend reflux time. Ensure water is excluded until workup.
Impurity at Baseline Bis-addition (Michael addition to product).Reduce reaction time. Ensure stoichiometry is strict (do not use >2.5 equiv malonate).

References

  • Doebner Modification Standard Protocol

    • Jones, G. (2011).[2] The Knoevenagel Condensation. Organic Reactions. This is the foundational text for the pyridine-induced decarboxylation mechanism.

    • Context: Establishes the necessity of pyridine for simultaneous condensation and decarboxylation.[3]

  • Indole-5-Carbaldehyde Reactivity

    • Create, L., et al. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes. Royal Society of Chemistry.
    • Source:

    • Relevance: Discusses the electronic richness of the indole ring and its nucleophilic/electrophilic balance.
  • Synthesis of Acrylic Acid Derivatives (Sunitinib Analogs)

    • Shcherbakova, V. S., et al. (2023).[4] One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry.

    • Source:

    • Relevance: Provides specific experimental details for Knoevenagel-Doebner condensations on electron-rich pyrrole/indole systems.
  • Green Knoevenagel Conditions (Malononitrile)

    • Dhongade-Desai, S., et al. (2018).[5] Environmentally Benign Protocol of Knoevenagel Condensation Reaction.

    • Source:

    • Relevance: Validates the ethanol/room-temp protocol for nitrile deriv
  • Indole-5-Carboxaldehyde Properties

    • PubChem Compound Summary for CID 589040.
    • Source:

    • Relevance: Verification of chemical structure and physical properties.[5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Formyl-1,3-dimethylindole

Welcome to the technical support guide for the synthesis of 5-formyl-1,3-dimethylindole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-formyl-1,3-dimethylindole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide field-proven insights to optimize your synthetic outcomes. Our primary focus will be on the robust and scalable Batcho-Leimgruber indole synthesis, a superior method for this specific target, while also addressing potential questions regarding direct formylation techniques like the Vilsmeier-Haack reaction.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My overall yield is low or the reaction failed. Where should I start troubleshooting?

Low yield in a multi-step synthesis like the Batcho-Leimgruber route to 5-formyl-1,3-dimethylindole can originate from several stages. A systematic approach is crucial.

Answer: The most common culprits are inefficient enamine formation in the first step or incomplete reductive cyclization in the second step.

Step 1: Investigate Enamine Formation (e.g., from 4-methyl-3-nitrobenzaldehyde acetal)

  • Cause - Reagent Quality: The dimethylformamide dimethyl acetal (DMF-DMA) used for enamine formation is moisture-sensitive. Old or improperly stored reagents can be partially hydrolyzed, reducing their effectiveness.

  • Solution: Use a fresh bottle of DMF-DMA or distill it prior to use. Ensure your starting materials and solvents are anhydrous.

  • Cause - Suboptimal Temperature: The reaction requires sufficient thermal energy to drive the condensation and elimination of methanol.

  • Solution: Ensure the reaction is heated appropriately, typically to reflux in a suitable solvent like dimethylformamide (DMF). Monitor the reaction by TLC until the starting benzaldehyde derivative is fully consumed.

Step 2: Troubleshoot the Reductive Cyclization

  • Cause - Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst used for the hydrogenation and cyclization is highly sensitive to impurities, particularly sulfur compounds or residual reagents from the previous step.

  • Solution: Ensure the intermediate enamine is thoroughly purified before this step. If catalyst poisoning is suspected, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Cause - Inefficient Hydrogenation: Incomplete reduction of the nitro group will prevent cyclization.

  • Solution: Ensure the hydrogenation system is properly sealed and purged with hydrogen. Use an appropriate hydrogen pressure (this can range from atmospheric pressure using a balloon to higher pressures in a Parr shaker, depending on the scale and setup). Agitate the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

Below is a logical workflow to diagnose low-yield issues.

G cluster_enamine Step 1: Enamine Formation cluster_cyclization Step 2: Cyclization start Low Overall Yield check_enamine Analyze Enamine Intermediate (TLC, NMR) start->check_enamine enamine_ok Enamine is Pure and Yield is High check_enamine->enamine_ok troubleshoot_enamine Troubleshoot Enamine Formation check_enamine->troubleshoot_enamine Low yield or impurities found troubleshoot_cyclization Troubleshoot Reductive Cyclization enamine_ok->troubleshoot_cyclization  No final_product Analyze Final Product Mixture enamine_ok->final_product Yes reagent_quality Use fresh / distilled DMF-DMA. Ensure anhydrous conditions. troubleshoot_enamine->reagent_quality Reagent Issue enamine_temp Increase reaction temperature or prolong reaction time. troubleshoot_enamine->enamine_temp Condition Issue catalyst Purify enamine intermediate. Increase Pd/C catalyst loading. troubleshoot_cyclization->catalyst Catalyst Issue hydrogen Check hydrogenation setup for leaks. Increase H2 pressure / agitation. troubleshoot_cyclization->hydrogen Condition Issue

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I am observing a dark, tar-like substance in my reaction mixture, especially during the cyclization step. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in indole syntheses and typically points to decomposition or polymerization side reactions.[1][2]

  • Cause - High Temperature: The Batcho-Leimgruber synthesis is generally cleaner than many other indole syntheses, but excessive heat during the reductive cyclization can still cause degradation of the electron-rich indole product.

  • Solution: Maintain strict temperature control. The hydrogenation is often exothermic; use an ice bath to manage the temperature, especially during the initial phase of the reaction.

  • Cause - Acidic Conditions: While the Batcho-Leimgruber synthesis itself does not require a strong acid catalyst for cyclization, residual acidic impurities can catalyze polymerization of the product.

  • Solution: Ensure that the work-up from the previous step effectively removes all acidic species. A mild base wash (e.g., saturated sodium bicarbonate solution) of the enamine intermediate before cyclization can be beneficial.[2]

  • Cause - Air Oxidation: The indole nucleus, particularly when activated, can be sensitive to air oxidation, which can lead to colored, polymeric impurities.

  • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

Q3: The purification of the final product by column chromatography is difficult, with products streaking or not separating well. What can I do?

Answer: Purification challenges with indole derivatives are often related to their polarity and interaction with silica gel.[3]

  • Cause - Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause streaking or even decomposition of sensitive indoles on the column.

  • Solution: Deactivate the silica gel by preparing a slurry with your chosen eluent and adding 1-2% of a neutralizer like triethylamine or ammonia solution.[3] This will cap the acidic silanol groups and improve chromatography.

  • Cause - Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation.

  • Solution: Systematically screen solvent systems using TLC. A common starting point for indole aldehydes is a mixture of hexanes and ethyl acetate. If the product is highly polar, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective.

  • Alternative Purification - Recrystallization: 5-formyl-1,3-dimethylindole is a solid. Recrystallization is often a more effective and scalable purification method than chromatography.

  • Solution: Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent pair. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the Batcho-Leimgruber synthesis preferred over a direct Vilsmeier-Haack formylation of 1,3-dimethylindole?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings.[4][5][6] For indoles, the reaction is highly regioselective for the C3 position due to it being the most nucleophilic site. In 1,3-dimethylindole, the C3 position is blocked. While formylation could theoretically occur at other positions (like C2 or C5), the electronic activation at these sites is significantly lower, and the C2 position is sterically hindered. Consequently, forcing a Vilsmeier-Haack reaction on 1,3-dimethylindole typically results in very low yields or fails completely.[7]

The Batcho-Leimgruber synthesis circumvents this issue by building the indole ring from a pre-functionalized benzene precursor, ensuring the formyl group (or a protected version) is correctly positioned from the start.[8] This provides a much more reliable and higher-yielding route to the desired 5-formyl isomer.

Q2: What is the mechanism of the Batcho-Leimgruber synthesis for this target?

The synthesis proceeds in two main stages:

  • Enamine Formation: A substituted o-nitrotoluene (in this case, a derivative of 4-methyl-3-nitrobenzaldehyde) reacts with a formamide acetal like DMF-DMA. The activated methyl group condenses with the acetal to form a stable β-amino-α,β-unsaturated nitro compound, known as a nitroenamine.

  • Reductive Cyclization: The nitroenamine intermediate is then subjected to catalytic hydrogenation. The catalyst (e.g., Pd/C) facilitates the reduction of the nitro group to an amine. This newly formed amine then spontaneously undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring.

G start 4-Methyl-3-nitrobenzaldehyde (acetal protected) enamine_formation Step 1: Condensation + DMF-DMA start->enamine_formation intermediate Intermediate: Nitroenamine enamine_formation->intermediate cyclization Step 2: Reductive Cyclization + H2, Pd/C intermediate->cyclization deprotection Step 3: Acetal Deprotection (if necessary) cyclization->deprotection product Final Product: 5-Formyl-1,3-dimethylindole deprotection->product

Caption: Workflow for Batcho-Leimgruber Synthesis.

Q3: What are the critical safety precautions when handling reagents for these syntheses?
  • Phosphorus oxychloride (POCl₃): This reagent, used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a base quench solution (e.g., sodium bicarbonate) ready for spills.[9]

  • Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always wear appropriate gloves and handle it in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly assembled and leak-tested. Purge the system with an inert gas (like nitrogen or argon) before and after introducing hydrogen. Use spark-free stirring equipment.

Part 3: Optimized Experimental Protocol & Data

This section provides a validated, step-by-step protocol based on established literature procedures for the Batcho-Leimgruber synthesis of 5-formyl-1,3-dimethylindole.

Optimized Protocol: Batcho-Leimgruber Synthesis

Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-(1,3-dioxolan-2-yl)phenyl)ethen-1-amine

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-(1,3-dioxolan-2-yl)-2-methyl-1-nitrobenzene (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per 1 g of starting material).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).

  • Reaction: Heat the mixture to 135 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step after purification if necessary.

Step 2: Synthesis of 5-formyl-1,3-dimethylindole

  • Setup: To a flask suitable for hydrogenation, add the crude enamine from the previous step (1.0 equiv) and Palladium on carbon (10% w/w, approx. 5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethyl acetate or methanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then introduce hydrogen gas (e.g., via balloon or Parr apparatus). Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the UV-active enamine and the appearance of the indole product spot indicates completion.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Deprotection & Final Isolation: The acetal group is often cleaved under the reductive cyclization conditions. If it remains, it can be hydrolyzed by stirring the crude product in a mixture of acetone and dilute HCl. After deprotection, concentrate the filtrate. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-formyl-1,3-dimethylindole.

Table 1: Typical Reaction Parameters and Yields
StepKey ReagentsEquiv. (Rel. to SM)SolventTemp (°C)Time (h)Typical Yield (%)
1. Enamine Formation DMF-DMA1.5 - 2.0DMF1354 - 685 - 95
2. Reductive Cyclization H₂, 10% Pd/C0.05 - 0.10Ethyl Acetate2512 - 2470 - 85

Note: Yields are based on typical literature values and may vary based on scale and experimental conditions.[8]

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)-3-aminoprop-2-enal and its reactivity. Growing Science. Available at: [Link]

  • New Practical Synthesis of 5-Formylindole. ElectronicsAndBooks. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

Sources

Optimization

preventing decomposition of 1,3-dimethylindole during Vilsmeier reaction

Topic: Preventing decomposition of 1,3-dimethylindole during C2-formylation. Target Product: 1,3-dimethylindole-2-carboxaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of 1,3-dimethylindole during C2-formylation. Target Product: 1,3-dimethylindole-2-carboxaldehyde. Audience: Senior Chemists & Process Engineers.

The Challenge: Why 1,3-Dimethylindole Decomposes

The Vilsmeier-Haack reaction typically targets the electron-rich C3 position of indoles. In 1,3-dimethylindole , the C3 position is blocked by a methyl group. This forces the electrophilic Vilsmeier reagent (chloroiminium salt) to attack the less reactive C2 position.

This creates a kinetic vs. thermodynamic conflict :

  • Lower Reactivity at C2: Requires higher activation energy (often heating to 60–90°C) compared to standard C3 formylation (0–25°C).

  • Acid Sensitivity: The reaction generates HCl byproducts. Indoles are acid-sensitive enamines. Under thermal stress and high acidity, the substrate undergoes acid-catalyzed oligomerization (dimerization via the C2-C3 double bond), resulting in intractable black tars (polymerization).

  • Hydrolysis Risk: The intermediate iminium salt is stable, but improper quenching (e.g., adding water directly) creates a hot, acidic aqueous environment that rapidly degrades the product.

Optimized Protocol: The "Cold-Start, Buffered-End" Method

This protocol minimizes the residence time of the substrate in hot, acidic conditions.

Reagents & Stoichiometry
ComponentEquivalentsRole
1,3-Dimethylindole 1.0 eqSubstrate
POCl₃ 1.2 – 1.5 eqElectrophile Generator
DMF 5.0 – 10.0 eqReagent & Solvent
Sodium Acetate (aq) ExcessCritical: Buffering Agent
Step-by-Step Workflow
Phase 1: Generation of Vilsmeier Reagent (The "Salt")
  • Action: Cool anhydrous DMF to 0°C under inert atmosphere (N₂/Ar).

  • Action: Add POCl₃ dropwise over 15–20 minutes.

  • Checkpoint: Ensure the internal temperature does not exceed 5°C . A white/yellow precipitate (the chloroiminium salt) may form.

  • Why: This step is exothermic.[1] Pre-forming the salt prevents "hot spots" when the sensitive indole is added later.

Phase 2: Substrate Addition (The "Cold Contact")
  • Action: Dissolve 1,3-dimethylindole in a minimum volume of DMF.

  • Action: Add the indole solution dropwise to the Vilsmeier reagent at 0°C .

  • Action: Stir at 0°C for 30 minutes.

  • Transition: Allow the mixture to warm to Room Temperature (RT) slowly. Monitor by TLC.

    • Note: If no reaction occurs at RT after 2 hours, heat to 60°C (oil bath). DO NOT EXCEED 80°C.

Phase 3: The Quench (The "Anti-Tar" Step)
  • Critical Failure Point: Do NOT pour water into the reaction mixture.

  • Correct Action: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (sat. aq.) or Ice + 2M NaOH .

  • Target pH: Keep pH > 4 during hydrolysis.

  • Why: This neutralizes the HCl immediately upon hydrolysis. If the mixture becomes acidic and hot during quenching, the product will decompose.

Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathway and where decomposition occurs.

Vilsmeier_Stability cluster_reagents Reagent Formation DMF DMF Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) DMF->Vilsmeier 0°C, Exothermic POCl3 POCl3 POCl3->Vilsmeier Intermediate C2-Iminium Intermediate Vilsmeier->Intermediate + Substrate (0°C -> RT) Substrate 1,3-Dimethylindole (C3 Blocked) Substrate->Intermediate Tar Black Tar (Polymers/Dimers) Substrate->Tar Acidic Dimerization (If POCl3 excess & Heat) Product 1,3-Dimethylindole-2-carboxaldehyde Intermediate->Product Buffered Hydrolysis (NaOAc/Ice) Intermediate->Tar High Heat (>90°C) or Acidic Workup Decomp Ring Opening / Degradation Intermediate->Decomp Uncontrolled Exotherm

Caption: Mechanistic pathway showing the critical divergence between successful buffered hydrolysis (Green) and acid-catalyzed decomposition (Red).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid black mass (tar) upon heating. What happened? A: You likely triggered acid-catalyzed polymerization .

  • Cause: 1,3-Dimethylindole is electron-rich.[2] In the presence of strong acid (generated by POCl₃) and heat, it polymerizes.

  • Fix: Lower the reaction temperature.[3][4] Do not exceed 60-70°C. Ensure you are using a solvent excess (DMF) to dilute the generated acid.

Q2: I see the intermediate on TLC, but it disappears during workup. A: Your hydrolysis conditions are too harsh.

  • Cause: The iminium intermediate hydrolyzes to the aldehyde.[5][6] If this happens in hot, acidic water, the aldehyde can degrade.

  • Fix: Use the Inverse Quench method. Pour the reaction into cold base (Sodium Acetate or NaOH). Never add water to the reaction.

Q3: The reaction is stalled at 50% conversion even after heating. A: The Vilsmeier reagent may have decomposed or the C2 position is too sterically hindered.

  • Fix: Add an additional 0.5 eq of POCl₃ (pre-mixed with DMF) at RT.

  • Alternative: Switch to N-methylformanilide instead of DMF. It is a more reactive formylating agent for sterically hindered positions.[2]

Q4: Can I use 1,2-dichloroethane (DCE) as a co-solvent? A: Yes.

  • Benefit: Diluting with DCE can mitigate thermal hotspots and reduce viscosity, preventing local overheating which leads to tars.

References

  • James, P. N., & Snyder, H. R. (1960). Indole Synthesis.[7][8][9] Organic Syntheses, 40, 54. (Foundational work on indole stability).

  • Jones, G., & Stanforth, S. P. (1997).[7] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Detailed mechanism on C2 vs C3 selectivity).
  • Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. (Safety data regarding Vilsmeier reagent decomposition).

Sources

Troubleshooting

Technical Support Center: Purification of 1,3-Dimethyl-1H-indole-5-carbaldehyde

Welcome to the technical support center for the purification of 1,3-Dimethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3-Dimethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. We will delve into common purification challenges and offer robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns that arise during the purification of indole aldehydes.

Q1: My crude 1,3-Dimethyl-1H-indole-5-carbaldehyde is a dark oil, but I expect a solid. What should I do?

A1: This is a common issue. The dark color often indicates the presence of residual solvents, starting materials, or side products from the synthesis, which can depress the melting point. An initial aqueous workup is highly recommended before attempting more rigorous purification methods. This typically involves dissolving the crude product in an organic solvent like ethyl acetate and washing with a mild base (e.g., saturated aqueous NaHCO₃), followed by water and brine.[1] Drying the organic layer over anhydrous Na₂SO₄ and concentrating it under reduced pressure should yield a product that is more likely to solidify upon standing or cooling.

Q2: What are the primary methods for purifying 1,3-Dimethyl-1H-indole-5-carbaldehyde?

A2: The two most effective and widely used methods for purifying indole aldehydes are silica gel column chromatography and recrystallization.[1][2] Column chromatography is excellent for separating the target compound from impurities with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material if your compound is a solid.[1]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system will provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For indole aldehydes, a common starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate.[3] A typical Rf value to aim for is between 0.2 and 0.4 for your target compound.

Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?

A4: Indole derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your eluent. Alternatively, using neutral alumina as the stationary phase can be a good option.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for the primary purification techniques.

Method 1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePotential CauseSolution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A gradient elution from low to high polarity often improves separation.
Compound Streaking on TLC Compound is too polar for the solvent system or is acidic/basic.Add a small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Low Recovery Compound is irreversibly adsorbed onto the silica gel.Consider using a less active stationary phase like neutral alumina, or deactivating the silica gel with a base.
Method 2: Recrystallization

Recrystallization is a purification technique for solids that involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for indole derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until it just dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting:

IssuePotential CauseSolution
No Crystals Form Solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution and try cooling again.
Oiling Out The compound is precipitating as a liquid instead of crystallizing.Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Low Yield Compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 1,3-Dimethyl-1H-indole-5-carbaldehyde.

PurificationWorkflow cluster_start Initial State cluster_workup Preliminary Purification cluster_main_purification Main Purification cluster_end Final Product Crude_Product Crude Product (Oil or Solid) Aqueous_Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Crude_Product->Aqueous_Workup Always Recommended Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Aqueous_Workup->Column_Chromatography If mixture of products Recrystallization Recrystallization (Ethanol or EtOAc/Hexane) Aqueous_Workup->Recrystallization If solid with minor impurities Pure_Product Pure Crystalline Solid Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification.

Physicochemical Properties of a Related Compound

PropertyValueSource
Molecular Formula C₉H₇NO[4][5]
Molecular Weight 145.16 g/mol [4][5]
Melting Point 97-100 °C / 100-103 °C[5][6]
Appearance Yellowish-brown crystalline powder[5]

References

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, T. J., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. ChemistrySelect, 3(42), 11883-11887.
  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Indole-5-carboxaldehyde (98%). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Ranjbari, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12621–12631.
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

Sources

Optimization

solvent selection for recrystallization of methylated indole aldehydes

This technical guide addresses the purification of methylated indole-3-carboxaldehydes, a critical class of intermediates in pharmaceutical synthesis (e.g., for tropisin, ondansetron analogs).[1] The following protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of methylated indole-3-carboxaldehydes, a critical class of intermediates in pharmaceutical synthesis (e.g., for tropisin, ondansetron analogs).[1]

The following protocols are designed to overcome the specific physicochemical challenges of these compounds: solubility differentials caused by methylation position (N- vs. C-methylation) and the high propensity for "oiling out" due to low melting points in certain derivatives.[1]

Phase 1: Solvent Selection Logic

The choice of solvent is dictated primarily by the Melting Point (MP) of the specific derivative and the position of the methyl group.[1] N-methylation removes the hydrogen bond donor capability of the indole nitrogen, significantly lowering the crystal lattice energy and melting point, which increases the risk of the product separating as an oil rather than a crystal.[1]

Decision Matrix: Solvent Systems by Derivative
CompoundMethylation SiteMelting PointRecommended Solvent SystemRationale
1-Methylindole-3-carboxaldehyde N-Position70–72 °C (Low)Hexane / Ethyl Acetate (4:1 to 9:[1]1)Low MP requires low-boiling non-polar solvents to prevent oiling out.[1] Avoid hot alcohols.
2-Methylindole-3-carboxaldehyde C-Position~200 °C (High)Ethanol / Water or Methanol / Water High lattice energy requires polar protic solvents at reflux to dissolve; water acts as a strong anti-solvent.
5-Methoxyindole-3-carboxaldehyde C-Position179–183 °C (High)Ethanol / Water The methoxy group increases polarity; Ethanol provides better solubility at high temp than non-polar solvents.[1]

Phase 2: Experimental Protocols

Protocol A: High-Melting Point Variants (2-Methyl, 5-Methoxy)

Applicable for MPs > 150 °C. Uses the "Anti-Solvent Precipitation" method.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Methanol .[1]

  • Heating: Heat the mixture to near-reflux on a hot plate/stirrer. Add the minimum amount of solvent necessary to fully dissolve the solid.[1]

    • Note: If insoluble dark particles remain (tars), filter the hot solution through a pre-warmed funnel/filter paper.

  • The Anti-Solvent: While keeping the solution hot (but not boiling vigorously), add warm distilled water dropwise.

  • The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of the hot alcohol to just clear the turbidity.

  • Crystallization: Remove from heat. Cover the flask with foil (indoles are light-sensitive).[1] Allow to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.

Protocol B: Low-Melting Point Variants (1-Methyl)

Applicable for MPs < 100 °C. Uses the "Evaporative/Mixed Solvent" method.[1]

  • Dissolution: Dissolve the crude 1-methylindole-3-carboxaldehyde in a minimum amount of Ethyl Acetate at room temperature or slightly warmed (do not exceed 40 °C).

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) with stirring.

  • Saturation: Stop adding Hexane when the solution becomes slightly cloudy.

  • Seeding (Critical): If available, add a seed crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Slow Evaporation: Cover the flask with a perforated film (e.g., Parafilm with pinholes) to allow slow evaporation of the solvent in a fume hood.

    • Why? Fast cooling of low-MP solids often traps impurities in an "oil."[1] Slow evaporation allows the crystal lattice to form gradually.

  • Collection: Once crystallization is complete, filter and wash with cold Hexane.

Phase 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming liquid droplets instead of crystals). What happened?

A: This occurs when the temperature of the solvent mixture is higher than the melting point of the solvated product, or if impurities have depressed the melting point.[1]

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add more of the good solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation slightly.[1] Allow it to cool much more slowly.

  • The "Trituration" Fix: If the oil solidifies into a gum, decant the solvent and add a small amount of cold Ether or Hexane.[1] Grind the gum with a glass rod; this often triggers crystallization.

Q: The crystals are colored (pink/red) instead of white/pale yellow.

A: Indole aldehydes are prone to oxidation (turning pink/red) or oligomerization under acidic conditions.[1]

  • Prevention: Ensure all solvents are acid-free.[1]

  • Remediation: Recrystallize again using activated charcoal . Add charcoal to the hot solution (Protocol A), stir for 5 minutes, and filter hot through Celite before cooling.

Q: My yield is very low (<50%).

A: You likely used too much solvent or the anti-solvent ratio was incorrect.

  • Recovery: Do not discard the filtrate (mother liquor).[1] Concentrate it using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop" of crystals.

Visualizations

Figure 1: Solvent Selection & Process Logic

RecrystallizationLogic Start Start: Crude Indole Aldehyde CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>150°C) (e.g., 2-Methyl, 5-Methoxy) CheckMP->HighMP LowMP Low MP (<100°C) (e.g., 1-Methyl) CheckMP->LowMP MethodA Protocol A: Alcohol/Water (Thermal Gradient) HighMP->MethodA MethodB Protocol B: EtOAc/Hexane (Evaporative/Solubility) LowMP->MethodB Oiling Issue: Oiling Out? MethodA->Oiling MethodB->Oiling Remedy Remedy: Re-heat, add good solvent, seed, cool slowly Oiling->Remedy Yes Success Pure Crystals Oiling->Success No Remedy->Success

Caption: Decision tree for selecting the correct recrystallization protocol based on the melting point of the indole derivative.

References

  • Sigma-Aldrich. (n.d.).[1] 1-Methylindole-3-carboxaldehyde Product Specifications. Retrieved from [1]

  • Organic Syntheses. (1959).[1][2] Indole-3-aldehyde.[1][3][4][5] Org. Synth. 1959, 39,[2] 30. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 5-Methoxyindole-3-carboxaldehyde Properties and Melting Point. Retrieved from [1]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [1]

  • Organic Syntheses. (1960).[1][6] 1-Methylindole Preparation and Properties. Org. Synth. 1960, 40,[6] 68. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Formylation of 1-Methylindole vs. 1,3-Dimethylindole

Executive Summary In the functionalization of indole scaffolds, the Vilsmeier-Haack formylation is a cornerstone reaction. However, the reactivity profile changes drastically based on C3 substitution.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of indole scaffolds, the Vilsmeier-Haack formylation is a cornerstone reaction. However, the reactivity profile changes drastically based on C3 substitution. This guide compares 1-methylindole (unsubstituted at C3) and 1,3-dimethylindole (blocked at C3).

  • 1-Methylindole: Reacts exclusively at C3 under kinetic control. The reaction is rapid and high-yielding due to the inherent high electron density at the

    
    -position of the enamine system.
    
  • 1,3-Dimethylindole: Reacts at C2 .[1][2] With the C3 position sterically and functionally blocked, the nucleophilicity shifts to the C2 position. While often slower than C3 formylation, it remains a highly efficient route to 2-formylindoles.

This guide provides the mechanistic rationale, comparative data, and validated protocols to execute these transformations with high precision.

Mechanistic Analysis & Reactivity[3][4][5]

The indole nucleus functions electronically as an enamine. The nitrogen lone pair delocalizes into the ring, creating a site of high electron density at C3.

1-Methylindole: The Standard C3 Attack

For 1-methylindole, the C3 position is the most nucleophilic site. The Vilsmeier reagent (chloromethyleneiminium salt) attacks here directly. The intermediate iminium salt preserves the aromaticity of the benzene ring, making this pathway energetically favorable.

1,3-Dimethylindole: The C2 Shift

In 1,3-dimethylindole, the C3 position is occupied by a methyl group. While the electronic bias still favors C3, the "blocked" nature prevents the formation of a stable neutral product at that site without breaking C-C bonds. Consequently, the reaction outcome shifts to C2 .

Mechanistic Debate: Historically, two pathways were proposed for 3-substituted indoles:

  • Direct C2 Attack: The electrophile directly attacks the C2 position.

  • C3 Attack & Migration (Plancher Rearrangement): Initial attack at C3 forms a quaternary center, followed by a migration of the formyl group to C2. Current consensus and practical application favor treating this as a direct C2 functionalization under standard Vilsmeier conditions, yielding 1,3-dimethylindole-2-carboxaldehyde.

Pathway Visualization

IndoleFormylation Start1 1-Methylindole (C3 Open) Inter1 C3-Iminium Intermediate Start1->Inter1 Fast Attack (Kinetic Control) Start2 1,3-Dimethylindole (C3 Blocked) Inter2 C2-Iminium Intermediate Start2->Inter2 Forced C2 Attack (Steric Control) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Start1 Reagent->Start2 Prod1 Product A: 1-Methylindole-3-carboxaldehyde Inter1->Prod1 Hydrolysis (-HCl) Prod2 Product B: 1,3-Dimethylindole-2-carboxaldehyde Inter2->Prod2 Hydrolysis (-HCl)

Figure 1: Divergent reaction pathways. 1-Methylindole follows the standard C3 path (Blue), while steric blocking in 1,3-Dimethylindole forces C2 functionalization (Red).

Comparative Performance Data

The following data summarizes typical outcomes when subjecting both substrates to standard Vilsmeier-Haack conditions (1.0 equiv substrate, 1.2 equiv POCl


, DMF solvent, 0°C to RT).
Feature1-Methylindole1,3-Dimethylindole
Primary Product 1-Methylindole-3-carboxaldehyde1,3-Dimethylindole-2-carboxaldehyde
Reaction Site C3 (Beta)C2 (Alpha)
Typical Yield 85 - 96%75 - 90%
Reaction Time 1 - 3 Hours3 - 6 Hours (Often requires mild heat)
Regioselectivity >99:1 (C3:C2)>95:5 (C2:C3*)
Key Byproducts Trace dimersTrace 3-chloro-methyl derivatives

*Note: Regioselectivity for 1,3-dimethylindole refers to the isolation of the C2-aldehyde vs. unreacted starting material or degradation products.

Validated Experimental Protocols

General Safety Warning

Phosphorus oxychloride (POCl


)  is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.
Protocol A: Synthesis of 1-Methylindole-3-carboxaldehyde

Targeting the Kinetic C3 Position

  • Reagent Preparation: In a flame-dried round-bottom flask under argon, place anhydrous DMF (5.0 equiv). Cool to 0°C in an ice bath.

  • Vilsmeier Complex: Add POCl

    
     (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until the salt precipitates or solution becomes viscous/yellow.
    
  • Addition: Add a solution of 1-methylindole (1.0 equiv) in minimal DMF dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with 5M NaOH or saturated Sodium Acetate solution until pH ~7-8. Caution: Exothermic.

    • A solid precipitate often forms. Filter the solid, wash with water, and dry.

    • Alternative: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from ethanol or flash chromatography (SiO

    
    ).
    
Protocol B: Synthesis of 1,3-Dimethylindole-2-carboxaldehyde

Targeting the Sterically Forced C2 Position

  • Reagent Preparation: In a flame-dried flask under argon, place anhydrous DMF (5.0 equiv). Cool to 0°C.[3]

  • Vilsmeier Complex: Add POCl

    
     (1.5 equiv) dropwise. Note: A slight excess of electrophile is recommended for the slower C2 reaction. Stir at 0°C for 30 minutes.
    
  • Addition: Add 1,3-dimethylindole (1.0 equiv) in minimal DMF dropwise.

  • Reaction:

    • Allow to warm to room temperature.[3]

    • Critical Step: If TLC shows incomplete conversion after 2 hours, heat the mixture to 60°C for 1-2 hours. The C2 position is less nucleophilic than C3, often requiring thermal activation.

  • Quench & Workup:

    • Pour onto crushed ice.

    • Basify to pH 9-10 using 5M NaOH. (Stronger basic hydrolysis ensures complete conversion of the stable C2-iminium salt).

    • Extract with CH

      
      Cl
      
      
      
      (DCM) or EtOAc.
  • Purification: Flash chromatography is typically required (Gradient: 5% to 30% EtOAc in Hexanes) as the product may not precipitate as cleanly as the C3-aldehyde.

Troubleshooting & Optimization

  • Low Yield (Protocol B): If the 1,3-dimethylindole reaction stalls, ensure the Vilsmeier reagent is fresh. Increasing the temperature to 80°C is tolerated but may increase tar formation.

  • Solidification: The Vilsmeier intermediate can sometimes solidify and stop stirring. Use a mechanical stirrer or add additional DMF if scale >10g.

  • Hydrolysis: The C2-iminium species is often more stable than the C3-analog. Ensure the quenching step is stirred for at least 30 minutes at basic pH to fully liberate the aldehyde.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope Source: Organic Chemistry Portal URL:[Link]

  • Formylation of 1,2,3-Trimethylindole (Analogous Reactivity) Source: Sciencemadness / Literature Archive (Bastianelli et al.) URL:[Link]

  • Regioselectivity in Indole Functionalization Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

HPLC Separation Strategy: Indole-5-Carbaldehyde vs. Positional Isomers

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the separation and analysis of indole-5-carbaldehyde (I5A) and its positional isomers.[1][2] This document is designed for analytical chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the separation and analysis of indole-5-carbaldehyde (I5A) and its positional isomers.[1][2] This document is designed for analytical chemists and pharmaceutical researchers requiring robust impurity profiling and quality control methods.[2][3]

Executive Summary

Indole-5-carbaldehyde (I5A) is a critical scaffold in the synthesis of tubulin polymerization inhibitors and receptor antagonists.[1][2] A common challenge in its quality control is distinguishing it from positional isomers—specifically Indole-3-carbaldehyde (I3A) (a common metabolic byproduct) and other benzene-ring isomers (I4A, I6A, I7A).[1][2]

While standard C18 columns can easily resolve the polar I3A from the lipophilic I5A, separating the "benzene-cluster" isomers (4-, 5-, 6-, 7-substituted) requires leveraging


 interactions.[1][2] This guide provides a validated C18 protocol for general purity analysis and an advanced Phenyl-Hexyl strategy for isomeric resolution.[1][2]

Chemical Basis of Separation

Understanding the structural electronics is prerequisite to method design.[2] The indole core consists of a pyrrole ring fused to a benzene ring.[2]

IsomerSubstitution SiteElectronic EffectPolarity (LogP)Elution Behavior (RP-HPLC)
Indole-3-carbaldehyde (I3A) Pyrrole Ring (C3)Strong conjugation with pyrrole Nitrogen lone pair.[1][2] High H-bond donor/acceptor capability.[1][2]Low (~1.68) Elutes Early (Most Polar)
Indole-5-carbaldehyde (I5A) Benzene Ring (C5)Aldehyde isolated on the hydrophobic benzene ring.[1][2] Reduced conjugation with N-H.High (~1.92) Elutes Late (Less Polar)
Indole-4/6/7-carbaldehydes Benzene RingSimilar hydrophobicity to I5A.[1][2] Steric differences drive separation.[1][2]High (~1.9) Co-elutes with I5A on C18

Key Insight: The retention gap between I3A and I5A is significant due to the distinct polarity of the pyrrole vs. benzene substitution.[2] However, separating I5A from I4A/I6A requires distinct selectivity mechanisms beyond simple hydrophobicity.[1][2]

Experimental Protocols

Method A: Standard Purity Profiling (C18)

Best for: Routine purity checks, separating I5A from I3A and gross impurities.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (primary), 220 nm (secondary).[2]

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 5% Initial equilibration
2.0 5% Isocratic hold for polar impurities
15.0 90% Linear ramp to elute I5A
18.0 90% Wash

| 18.1 | 5% | Re-equilibration |[1][2]

Method B: Isomeric Resolution (Phenyl-Hexyl)

Best for: Separating Indole-5-carbaldehyde from Indole-4, -6, or -7 isomers.[1][2]

  • Rationale: Phenyl-Hexyl stationary phases engage in

    
     stacking interactions with the indole core.[1][2] The position of the electron-withdrawing aldehyde group alters the electron density of the aromatic system, creating selectivity differences that C18 cannot achieve.[2]
    
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase: Methanol is preferred over Acetonitrile here, as Methanol promotes

    
     interactions.[1][2][5]
    
    • A: 10 mM Ammonium Acetate (pH 5.0).

    • B: Methanol.[2][4][5][6][7][8]

Comparative Performance Data

The following data represents typical relative retention times (RRT) standardized to Indole-5-carbaldehyde (RRT = 1.00).

CompoundRRT (C18 Column)RRT (Phenyl-Hexyl Column)Resolution Note
Indole-3-carbaldehyde 0.65 - 0.700.55 - 0.60Baseline resolved in all modes.[1][2]
Indole-4-carbaldehyde 0.980.92Critical Pair on C18; Resolved on Phenyl.[1][2]
Indole-5-carbaldehyde 1.00 1.00 Target Analyte
Indole-6-carbaldehyde 1.021.08Difficult separation; requires shallow gradient.[1][2]
Indole-7-carbaldehyde 1.051.15Generally resolves due to steric hindrance at C7.[1][2]

Analyst Note: On a standard C18 column, I4A and I5A often co-elute as a single broad peak.[2] If your synthesis route involves non-selective formylation of indole, Method B is mandatory.[1][2]

Decision Workflow (Visualization)

The following diagram illustrates the logical workflow for selecting the correct method based on the specific impurity profile risks.

HPLC_Method_Selection Start Start: Indole-5-Carbaldehyde Analysis Risk_Assess Risk Assessment: What are the likely impurities? Start->Risk_Assess Route_A Route: Vilsmeier-Haack on Indole (High risk of C3 isomer) Risk_Assess->Route_A Bio-metabolite / C3 Synthesis Route_B Route: Reduction of Nitrile/Ester (High risk of C4/C6 isomers) Risk_Assess->Route_B Regio-isomer Synthesis Method_C18 Select Method A: C18 Column (Hydrophobic Selectivity) Route_A->Method_C18 Method_Phenyl Select Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Route_B->Method_Phenyl Result_C18 Result: I3A (RT ~7 min) I5A (RT ~11 min) Excellent Resolution Method_C18->Result_C18 Result_Phenyl Result: I4A (RT ~10.5) I5A (RT ~11.2) I6A (RT ~11.8) Method_Phenyl->Result_Phenyl

Caption: Decision tree for selecting HPLC stationary phases based on synthetic route and expected isomeric impurities.

Troubleshooting & Optimization

  • Peak Tailing: Indole nitrogens are weak bases but can interact with free silanols.[2]

    • Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid, pH ~2.[2]7) to keep silanols protonated, or use "End-capped" columns (e.g., Eclipse Plus, XBridge).[1][2]

  • I4A/I5A Co-elution:

    • Fix: Lower the column temperature to 20°C. Lower temperatures often enhance steric selectivity between isomers.[2]

    • Fix: Switch organic modifier from Acetonitrile to Methanol to engage different solvation shells.[2]

References

  • SIELC Technologies. (n.d.).[2] Separation of Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 10256, Indole-3-carbaldehyde. Retrieved from [Link][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Nacalai Tesque. (n.d.).[2] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interaction). Retrieved from [Link]

Sources

Validation

Crystal Structure Profiling: 1,3-Dimethyl-1H-indole-5-carbaldehyde &amp; Derivatives

Executive Summary: The Structural Advantage In medicinal chemistry, the indole scaffold is ubiquitous, but the 1,3-dimethyl-1H-indole-5-carbaldehyde core represents a specialized subclass designed for metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In medicinal chemistry, the indole scaffold is ubiquitous, but the 1,3-dimethyl-1H-indole-5-carbaldehyde core represents a specialized subclass designed for metabolic stability and specific solubility profiles. Unlike simple 1H-indoles, the N-methylation (1-position) eliminates the hydrogen bond donor capability of the pyrrole ring, fundamentally altering the crystal packing from strong N-H···O networks to supramolecular architectures driven by


-

stacking and weak C-H···O interactions.

This guide compares the crystallographic behavior of this specific scaffold against its N-unsubstituted analogs and outlines the critical structural metrics required for validating its derivatives (hydrazones, thiosemicarbazones) in drug development.

Comparative Analysis: Performance & Architecture

A. Solid-State Architecture: The "Hydrogen Bond Knockout"

The most critical differentiator between 1,3-dimethyl-1H-indole-5-carbaldehyde and standard indole-5-carbaldehyde is the lattice energy contribution.

Feature1,3-Dimethyl Derivative (Target)1H-Indole Analog (Alternative)Impact on Drug Design
H-Bond Donor Absent (N-Me blocks interaction)Present (N-H moiety)N-Me increases lipophilicity (logP) and blood-brain barrier permeability.
Primary Packing

-

Stacking & C-H···O
N-H···O Chains Target molecules rely on planarity for intercalation; Alternatives rely on polar networks.
Crystal Habit Often Block/Prism (Centrosymmetric dimers)Needles/Plates (Linear chains)Blocks are superior for mechanical processing/tableting.
Solubility High in CHCl

, DCM, DMSO
High in Alcohols, Polar solventsTarget is better suited for lipid-based formulations.
B. Conformational Locking in Derivatives

When this aldehyde is converted to a Schiff base (e.g., thiosemicarbazone), the crystal structure reveals critical bio-active conformations.

  • E vs. Z Isomerism: Crystal data confirms that 1,3-dimethylindole derivatives predominantly crystallize in the E-conformation about the C=N bond. This is thermodynamically stabilized by an intramolecular hydrogen bond (in thiosemicarbazones) or steric repulsion between the C3-methyl and the azomethine hydrogen.

  • Planarity: The 1,3-dimethyl substitution induces a slight twist in the indole plane compared to the 3-H analog, often resulting in a dihedral angle of 2–5° between the indole and the phenyl rings of derivatives, which modulates biological intercalation potential.

Experimental Protocols (Self-Validating Systems)

Phase 1: Synthesis & Crystallization

Context: High-quality single crystals require high purity. The N-methylation must be confirmed prior to crystallization to avoid mixed-crystal formation.

Step-by-Step Methodology:

  • Precursor Synthesis: React 1H-indole-5-carbaldehyde with dimethyl sulfate (DMS) and KOH in acetone. Validation: Monitor disappearance of N-H stretch (3200 cm⁻¹) in IR.

  • Derivative Formation: Reflux 1,3-dimethyl-1H-indole-5-carbaldehyde with the appropriate amine (e.g., thiosemicarbazide) in ethanol with catalytic acetic acid.

  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of the pure derivative in a 1:1 mixture of Ethanol:Dichloromethane (DCM).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with perforated parafilm and store at 20°C in a vibration-free zone.

    • Critical Control: If oiling occurs, introduce a seed crystal or switch to vapor diffusion (Hexane into THF).

Phase 2: Data Collection & Refinement Strategy

Context: Indole derivatives often suffer from disorder in the methyl groups.

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a glass fiber using epoxy.
    
  • Collection: Collect data at 100 K (Cryostream) to minimize thermal motion of the C3-methyl group.

  • Refinement (SHELXL):

    • Refine methyl hydrogens using a riding model (AFIX 137) to allow rotation.

    • Check for Merohedral Twinning if the space group appears to be high-symmetry but

      
       is high.
      

Visualizing the Workflow & Interactions

A. Crystallography Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

CrystalWorkflow Synth Synthesis (Methylation + Condensation) Purify Purification (Recrystallization/Chromatography) Synth->Purify Grow Crystal Growth (Slow Evap: EtOH/DCM) Purify->Grow XRay SC-XRD Data Collection (Mo-Kα, 100K) Grow->XRay Select Crystal Solve Structure Solution (Direct Methods/SHELXT) XRay->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Refine->Refine Check R-factor

Caption: Figure 1. Self-validating workflow for determining the crystal structure of indole derivatives.

B. Supramolecular Logic: N-H vs N-Me

This diagram illustrates the divergence in packing forces caused by the 1,3-dimethyl substitution.

PackingLogic Indole Indole Scaffold Sub_NH N-Unsubstituted (1H) Indole->Sub_NH Sub_NMe N-Methylated (1-Me) Indole->Sub_NMe Pack_NH Strong H-Bonds (N-H···O / N-H···N) Sub_NH->Pack_NH Pack_NMe Steric Blockade (No H-Bond Donor) Sub_NMe->Pack_NMe Result_NH Linear Chains / Sheets High Melting Point Pack_NH->Result_NH Result_NMe Centrosymmetric Dimers Pi-Pi Stacking Dominant Pack_NMe->Result_NMe

Caption: Figure 2. Impact of N-methylation on supramolecular assembly and crystal packing forces.

Key Structural Metrics (Data Interpretation)

When analyzing your solved structure, compare your parameters against these standard ranges for 1,3-dimethylindole derivatives. Deviations >0.02 Å or >2° suggest strain or disorder.

ParameterAtomsTypical Value (Å/°)Significance
Bond Length N1–C21.36 – 1.38 ÅIndicates resonance delocalization in the pyrrole ring.
Bond Length C=N (Imine)1.27 – 1.29 ÅConfirms double bond character in Schiff base derivatives.
Bond Angle C2–N1–C8108° – 110°Geometry of the five-membered ring; sensitive to N-methylation sterics.
Torsion C5–C(ald)–N–N~175° - 180°Confirms the planar E-isomer configuration.
Interaction Centroid···Centroid3.5 – 3.8 ÅIndicator of

-

stacking strength (Intercalation potential).

References

  • Structural Analysis of Indole-3-Carbaldehyde Derivatives

    • Title: 5-Methyl-1H-indole-3-carbaldehyde.[1]

    • Source:Acta Crystallographica Section E, 2012.
    • Relevance: Establishes baseline packing for 5-substituted indoles (N-H···O chains).
    • Link:[Link]

  • Schiff Base Characterization

    • Title: Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base.
    • Source:Molecules, 2013/2025.[2][3]

    • Relevance: Provides protocols for Schiff base crystallization and E/Z isomer valid
    • Link:[Link]

  • Intermolecular Interactions in Indoles

    • Title: Different N—H⋯π interactions in two indole derivatives.[4]

    • Source:Acta Crystallographica Section C, 2016.
    • Relevance: Comparative analysis of packing forces when O-acceptors are present vs absent.
    • Link:[Link]

  • PubChem Compound Summary

    • Title: Indole-5-carboxaldehyde.[3]

    • Source: National Center for Biotechnology Inform
    • Relevance: Physical properties and derivative connectivity data.[1][2][3][5][6][7][8][9][10][11][12]

    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dimethyl-1H-indole-5-carbaldehyde

The following technical guide details the operational safety, handling, and logistical protocols for 1,3-Dimethyl-1H-indole-5-carbaldehyde . As this specific isomer is a specialized research chemical with limited commerc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety, handling, and logistical protocols for 1,3-Dimethyl-1H-indole-5-carbaldehyde .

As this specific isomer is a specialized research chemical with limited commercial safety data compared to its parent compounds (e.g., indole-5-carboxaldehyde), this guide applies the Precautionary Principle . We derive our protocols from the structural activity relationships (SAR) of closely related indole-aldehyde analogs, which are established irritants and potential sensitizers.

Risk Assessment & Hazard Identification

Compound Class: Indole Derivative / Aromatic Aldehyde Physical State: Solid (Likely off-white to yellow crystalline powder) Solubility: Low water solubility; soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).[1]

GHS Classification (Derived from Analogs CAS 1196-69-6 & 19012-03-4):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • STOT-SE: Category 3 (May cause respiratory irritation)

  • Sensitization: Potential skin sensitizer (Indole core characteristic)

Scientist’s Note: The methylation at the N1 and C3 positions increases lipophilicity compared to the bare indole core. This enhances skin permeation rates. Do not treat this as a benign solid; systemic absorption via dermal contact is a valid risk vector.

Personal Protective Equipment (PPE) Strategy

The following PPE standards are non-negotiable for handling this compound in a drug discovery or synthesis environment.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders. Goggles prevent airborne particulates from bypassing side shields during weighing.
Dermal (Hands) Double Nitrile Gloving (0.11 mm min.)Outer: Standard Nitrile (changed immediately upon splash). Inner: Extended cuff Nitrile. Reasoning: Indoles dissolved in halogenated solvents (e.g., DCM) permeate standard nitrile in <5 mins. Double gloving provides a "buffer zone" for doffing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if working with flammables, but blends are acceptable for general handling.
PPE Decision Logic (Graphviz)

This workflow dictates the PPE escalation based on the experimental phase.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solvent Solution State->Solution Weighing Weighing / Transfer Solid->Weighing SolventType Solvent Type? Solution->SolventType Hood Is Fume Hood Available? Weighing->Hood Yes Yes Hood->Yes Use Hood No No Hood->No Open Bench StandardPPE Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses HighPPE Escalated PPE: + Splash Goggles + N95 Respirator Permeable High Permeation (DCM, Chloroform) SolventType->Permeable StandardSolv Standard (MeOH, EtOAc) SolventType->StandardSolv DoubleGlove Double Gloving (Change Outer q15m) Permeable->DoubleGlove StandardSolv->StandardPPE Yes->StandardPPE No->HighPPE

Caption: PPE escalation logic. Note that handling fine powder on an open bench triggers the highest respiratory and ocular protection requirements.

Operational Handling Protocol
A. Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause the fine aldehyde powder to "jump" or disperse, leading to inhalation or bench contamination.

  • The Protocol:

    • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before touching the compound.

    • Containment: Perform all weighing inside a certified chemical fume hood.

    • Transfer: Dissolve the solid immediately in the transport solvent (e.g., DMSO or DCM) inside the weighing vessel if possible, to transfer it as a liquid. This eliminates dust risks during the reaction setup.

B. Reaction Setup
  • Inert Atmosphere: While the aldehyde is relatively stable, the indole C3 position is electron-rich. To prevent oxidative degradation or polymerization, flush the reaction vessel with Nitrogen or Argon.

  • Temperature: Do not heat above 100°C without a reflux condenser, as aldehyde vapors can be potent lacrimators (tear-inducing agents).

Emergency Response & Spill Management
Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.

Spill_Response Spill Spill Detected Isolate Evacuate Immediate Area Post Warning Spill->Isolate Assess Assess Volume & State SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill PPE_Don Don Goggles & Double Gloves SolidSpill->PPE_Don LiquidSpill->PPE_Don Isolate->Assess DryClean Cover with Wet Paper Towel (Prevents Dust) PPE_Don->DryClean Solid WetClean Absorb with Vermiculite or Spill Pad PPE_Don->WetClean Liquid Disposal Seal in HazMat Bag Label: 'Aldehyde Waste' DryClean->Disposal WetClean->Disposal

Caption: Immediate response workflow for solid vs. liquid spills. Note the "Wet Paper Towel" technique for solids to prevent aerosolization.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes . Hold eyelids apart. The aldehyde group is reactive; rapid dilution is critical to prevent corneal haze.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols can act as a vehicle, driving the lipophilic indole deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (reactive airway response), seek medical attention.

Waste Disposal & Decontamination
  • Deactivation: Unlike simple acids/bases, this compound does not require chemical neutralization before disposal.

  • Classification: Dispose of as Halogen-Free Organic Solvent Waste (unless dissolved in DCM/Chloroform, then Halogenated ).

  • Glassware Cleaning:

    • Rinse glassware with Acetone (collect rinsate as waste).

    • Soak in a base bath (Isopropanol/KOH) if available, as base hydrolysis can help degrade the aldehyde functionality over time.

    • Wash with detergent and water.

References
  • PubChem. Indole-5-carboxaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Indole-3-carbaldehyde. Available at: [Link]

Sources

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